molecular formula C29H23N B12501300 N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine

Cat. No.: B12501300
M. Wt: 385.5 g/mol
InChI Key: FWHQNOWLAUCQHY-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine ( 1372778-26-1) is a high-value specialty amine with significant research applications in advanced organic electronics and photonics . This compound, with a molecular formula of C₂₉H₂₃N and a molecular weight of 385.5 g/mol, is designed for high-performance applications where material purity and consistency are critical . It is typically supplied as a tan solid with a melting point of 132 to 133 °C and should be stored sealed in a dry environment, ideally under refrigeration (2-8 °C) and within an inert atmosphere to preserve stability . The primary research value of this compound lies in its use as a building block for metal-free, near-infrared (NIR) emitting organic materials . Its molecular structure contributes to a reduced HOMO-LUMO energy gap, a key factor for achieving NIR electroluminescence, making it a candidate for developing next-generation OLEDs/PLEDs . Researchers utilize this amine in the synthesis of organic semiconductors, advanced photoluminescent materials, and as a core component in thermally activated delayed fluorescence (TADF) systems, which aim to achieve high internal quantum efficiency . Its "heavy metal-free" nature offers a cost advantage and greater design freedom, and is particularly relevant for applications in bio-imaging, chemical sensing, and flexible electronics . Given the sensitive nature of these applications, where minor variations in composition can significantly impact performance, our product is guaranteed with a high assay purity of ≥98% . This ensures its effectiveness and reliability in your most demanding research and development processes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C29H23N

Molecular Weight

385.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)phenanthren-9-amine

InChI

InChI=1S/C29H23N/c1-29(2)26-14-8-7-12-23(26)24-16-15-20(18-27(24)29)30-28-17-19-9-3-4-10-21(19)22-11-5-6-13-25(22)28/h3-18,30H,1-2H3

InChI Key

FWHQNOWLAUCQHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C6=CC=CC=C64)C

Origin of Product

United States

Preparation Methods

General Reaction Setup

Substrates :

  • Aryl halide : 9-Bromophenanthrene or 9-iodophenanthrene.
  • Amine : 9,9-Dimethyl-9H-fluoren-2-amine (CAS 108714-73-4).

Catalytic System :

  • Palladium source : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂.
  • Ligand : XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or t-BuXPhos.
  • Base : Sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu).
  • Solvent : Toluene or 1,4-dioxane.

Conditions :

  • Temperature: 100–110°C under inert atmosphere (N₂ or Ar).
  • Reaction time: 2–24 hours.

Example Procedure :

  • Combine 9-bromophenanthrene (10.0 g, 40.5 mmol), 9,9-dimethyl-9H-fluoren-2-amine (9.3 g, 44.5 mmol), Pd₂(dba)₃ (0.4 g, 0.4 mmol), XPhos (0.4 g, 0.8 mmol), and NaOt-Bu (5.8 g, 60.7 mmol) in toluene (100 mL).
  • Heat at 105–110°C for 2 hours.
  • Cool, wash with water, dry over MgSO₄, and purify via column chromatography (hexane/DCM).
    Yield : 80%.

Ligand and Base Optimization

The choice of ligand and base critically impacts reaction efficiency:

  • XPhos outperforms SPhos and DavePhos in electron-deficient systems due to its bulky, electron-rich structure, which stabilizes the palladium center.
  • LiOt-Bu enhances coupling rates with sterically hindered amines compared to NaOt-Bu.

Alternative Methods and Modifications

Suzuki–Miyaura Coupling (Less Common)

While less frequently reported, Suzuki coupling can be employed if boronic acid derivatives are accessible. For example, phenanthrene-9-boronic acid may react with brominated 9,9-dimethylfluorene derivatives:

Reagents :

  • Phenanthrene-9-boronic acid, 2-bromo-9,9-dimethylfluorene, Pd(PPh₃)₄, K₂CO₃.
    Conditions :
  • Solvent: Toluene/ethanol (3:1).
  • Temperature: 90°C, 12–24 hours.
    Yield : ~70% (estimated from analogous reactions).

Reductive Amination (For Precursor Synthesis)

The synthesis of 9,9-dimethyl-9H-fluoren-2-amine, a key precursor, often involves reductive methylation:

Procedure :

  • Reduce 7-nitro-9,9-dimethyl-9H-fluorene-2-carbonitrile to 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile using hydrazine.
  • Perform reductive methylation with formaldehyde and NaBH₃CN.
    Yield : 69% after DIBAL reduction to the aldehyde intermediate.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are preferred to maintain consistency. Key adjustments include:

  • Catalyst loading reduction : From 8 mol% to 1–2 mol% via ligand optimization.
  • Solvent recycling : Toluene is recovered via distillation.
  • Anhydrous conditions : Critical to prevent catalyst deactivation.

Challenges and Solutions

Steric Hindrance

The bulky 9,9-dimethylfluorene group necessitates:

  • High catalyst loading (8–10 mol% Pd).
  • Prolonged reaction times (up to 24 hours).

Byproduct Formation

  • Homocoupling : Suppressed by degassing solvents and using excess amine (1.2–1.5 equiv).
  • Dehalogenation : Minimized by avoiding strongly reducing conditions.

Data Tables

Table 1: Representative Syntheses of this compound

Entry Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Source
1 9-Bromophenanthrene 9,9-Dimethyl-9H-fluoren-2-amine Pd₂(dba)₃ (4) XPhos (16) NaOt-Bu Toluene 105–110 2 80
2 9-Iodophenanthrene 9,9-Dimethyl-9H-fluoren-2-amine [Pd(allyl)Cl]₂ (8) t-BuXPhos (32) LiOt-Bu Toluene 170 24 65
3 3-Bromofluoranthene 9,9-Dimethyl-9H-fluoren-2-amine Pd(PPh₃)₄ (5) K₂CO₃ Toluene 95 24 79

Table 2: Comparison of Ligand Performance

Ligand Base Reaction Time (h) Yield (%) Side Products (%)
XPhos NaOt-Bu 2 80 <5
t-BuXPhos LiOt-Bu 24 65 10
SPhos NaOt-Bu 6 45 20

Chemical Reactions Analysis

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine involves its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its conductivity. In biological systems, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among fluorene-based amines include substituent groups (e.g., biphenyl, benzofluorenyl, spirobi[fluorene]) and their positions. These modifications influence electronic properties, thermal stability, and device performance.

Compound Name Substituent/Group Molecular Weight Key Structural Feature
N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine Phenanthren-9-amine 375.46 (calc.) Extended π-system from phenanthrene
N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine Benzo[b]fluorenyl, biphenyl ~500–600 (est.) Bulky benzofluorenyl group, deep HOMO
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine Dibenzofuran-4-amine 375.46 Electron-deficient dibenzofuran core
N,N-di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine Biphenyl, carbazole ~600–700 (est.) Carbazole enhances hole injection

Thermal Stability and Glass Transition Temperature (Tg)

Thermal stability is critical for device longevity. For example:

  • N-([1,1'-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine (Tg = 140°C) outperforms TAPC (Tg = 79°C) in OLEDs, doubling device lifetime .
  • The 9,9-dimethylfluorenyl core in the target compound likely contributes to high Tg, though exact data is unavailable.

Electronic Properties and Device Performance

HOMO Levels and Charge Transport
  • EBL-A (HOMO: −5.6 eV) vs. EBL-C (HOMO: −5.4 eV): A deeper HOMO level in EBL-A improves hole-blocking efficiency, reducing exciton quenching and increasing external quantum efficiency (EQE) by 2% in PhOLEDs .
  • PyFB (a pyrene-fluorene hybrid) exhibits superior hole mobility compared to NPB, a commercial HTM .
Efficiency and Lifetime in OLEDs
Compound Application Key Performance Metrics
EBL-A PhOLED EBL EQE: +2% vs. EBL-C; LT90 lifetime: 5× longer
FSF4A WOLED host EQE: 12.4%; Power Efficiency: 34.1 lm/W
CzFA Red PhOLED host Current Efficiency: 27.8 cd/A; 1.6× CBP

The target compound’s phenanthrene group may enhance charge transport due to its larger conjugated system, but direct efficiency data is lacking.

Critical Factors in Design and Application

Substituent Position and Steric Effects

  • Positional isomerism (e.g., fluoren-2-yl vs. fluoren-3-yl) alters HOMO levels and device performance .
  • Bulky groups (e.g., benzo[b]fluorenyl) reduce aggregation but may hinder thin-film uniformity .

Solubility and Processability

  • Alkoxy-substituted fluorenes (e.g., in dyes 100–102 ) improve solubility and prevent recombination in solar cells .

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, also known as CAS No. 1372778-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Chemical Formula : C₄₀H₃₁N
  • Molecular Weight : 525.68 g/mol
  • InChI Key : GSWVUDKKBFWTLH-UHFFFAOYSA-N

The compound is characterized by a complex structure that includes a dimethylfluorene moiety and a phenanthrene amine, which contributes to its unique properties and potential applications.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. While specific data on this compound is limited, related compounds have shown the ability to scavenge free radicals effectively. For instance, antioxidant assays such as DPPH and ABTS have been employed to evaluate the radical scavenging capabilities of structurally similar compounds, suggesting that this compound may possess similar activities.

2. Antimicrobial Activity

The antimicrobial properties of related amine compounds have been explored extensively. Although direct studies on this compound are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. The potential for this compound to exhibit antimicrobial activity warrants further investigation.

3. Electroluminescent Properties

This compound is also being studied for its application in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can enhance the efficiency and stability of OLEDs, making them suitable for use in display technologies. The incorporation of this compound into device structures has shown promise in improving luminous efficiency and operational stability.

Case Study 1: Antioxidant Evaluation

A study evaluating various phenanthrene derivatives found that certain modifications led to increased antioxidant activity measured through DPPH assays. While specific results for this compound were not detailed, the findings suggest a potential pathway for exploring its antioxidant capabilities.

Case Study 2: Electroluminescent Device Performance

Research highlighted the use of phenanthrene-based compounds in OLED applications where they significantly improved device performance metrics such as brightness and operational lifespan. The integration of this compound into such devices could lead to advancements in display technology.

Summary of Biological Activities

Activity TypePotential FindingsReferences
Antioxidant ActivitySuggested capability based on structural analogs
Antimicrobial ActivityPotential effectiveness against bacterial strains
ElectroluminescenceImproved performance in OLED applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via Buchwald–Hartwig amination or Ullmann coupling, leveraging palladium catalysts to form C–N bonds between the dimethylfluorene and phenanthrene amine moieties. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in toluene/ethanol . For intermediates like 9,9-dimethyl-9H-fluoren-2-amine, bromination at the 2-position is critical, monitored by 1^1H NMR (δ 7.65–7.12 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dimethylfluorene protons at δ 1.45 ppm for CH3_3) and amine linkage .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, with typical C–C bond lengths of 1.40–1.48 Å and torsion angles <5° for planar aromatic systems .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 500.28) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : It serves as a hole-transport material (HTM) in OLEDs due to its high triplet energy (ET>2.7E_T > 2.7 eV) and thermal stability (Td>400°CT_d > 400°C). Device fabrication involves spin-coating the compound onto ITO substrates, with efficiency tested via electroluminescence spectra and current density–voltage curves .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Lab safety includes PPE (gloves, goggles), fume hood use, and storage at -20°C in amber vials to prevent photodegradation. Toxicity data (oral LD50_{50} >2000 mg/kg) suggest low acute toxicity, but mutagenicity tests (Ames test) are advised for long-term studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer : Discrepancies between NMR (dynamic solution-state) and X-ray (static solid-state) data arise from conformational flexibility. Employ variable-temperature NMR to detect restricted rotation (e.g., broadening of NH peaks at 25–60°C). Complement with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries .

Q. What strategies improve the compound’s nonlinear optical (NLO) properties for photonic applications?

  • Methodological Answer : Enhance hyperpolarizability (βHRS\beta_{\text{HRS}}) by modifying the donor–acceptor (D–A) system. Introduce electron-withdrawing groups (e.g., –NO2_2) on phenanthrene or electron-donating groups (e.g., –NMe2_2) on fluorene. Hyper-Rayleigh scattering (HRS) at 1064 nm quantifies βHRS\beta_{\text{HRS}}, with values >300×1030^{-30} esu achieved via optimized conjugation pathways .

Q. How does computational modeling guide the design of derivatives with higher quantum yield in OLEDs?

  • Methodological Answer : Time-dependent DFT (TD-DFT) predicts excited-state properties. For example, adjusting the dihedral angle between fluorene and phenanthrene from 30° to 10° reduces non-radiative decay, increasing photoluminescence quantum yield (PLQY) from 45% to 68% . Molecular dynamics simulations assess aggregation-induced emission (AIE) effects in thin films .

Q. What experimental approaches address discrepancies in environmental hazard assessments (e.g., aquatic toxicity)?

  • Methodological Answer : Conflicting LC50_{50} values (e.g., fish: 9.49 mg/L vs. water flea: 13.2 mg/L) arise from species-specific metabolic pathways. Conduct OECD Test Guideline 203 (fish acute toxicity) and 202 (daphnia immobilization) under standardized conditions. Analyze biodegradability via OECD 301F (manometric respirometry) to classify persistence .

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